molecular formula C21H16N2O3S2 B2492080 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide CAS No. 682783-72-8

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide

Cat. No.: B2492080
CAS No.: 682783-72-8
M. Wt: 408.49
InChI Key: NINHAVSTLDZLHP-QGOAFFKASA-N
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Description

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a naphthalene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazolidinone ring. Finally, the naphthalene moiety is introduced through an amide coupling reaction with naphthylamine under appropriate conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could be valuable in drug development.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide stands out due to its unique combination of a furan ring, a thiazolidinone ring, and a naphthalene moiety. Similar compounds include:

Biological Activity

The compound 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a thiazolidinone core, a furan moiety, and a naphthalene substituent. Its unique structure allows for various interactions with biological targets, enhancing its potential efficacy in medicinal chemistry.

Structural Feature Description
Thiazolidinone CoreProvides a reactive site for biological interactions.
Furan MoietyEnhances reactivity and solubility.
Naphthalene SubstituentIncreases hydrophobic interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with disease pathways.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this thiazolidinone derivative possess notable antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds range from 16 to 32 mg/ml , suggesting moderate efficacy against gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, derivatives with similar structural features have shown cytotoxic effects on cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these compounds range from 7.0 to 20.3 µM , indicating potent antiproliferative effects .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Binding : It can bind to specific receptors modulating cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Anticancer Studies : In vitro studies on human leukemia cells demonstrated that related compounds induced apoptosis effectively, with significant reductions in cell viability.
  • Antimicrobial Trials : Clinical trials have shown that these compounds can be effective adjuncts in treating bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-19(22-17-9-3-6-14-5-1-2-8-16(14)17)10-11-23-20(25)18(28-21(23)27)13-15-7-4-12-26-15/h1-9,12-13H,10-11H2,(H,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINHAVSTLDZLHP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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